molecular formula C6H3Br2NO2 B109481 2,6-Dibromopyridine-4-carboxylic acid CAS No. 2016-99-1

2,6-Dibromopyridine-4-carboxylic acid

Cat. No. B109481
CAS RN: 2016-99-1
M. Wt: 280.9 g/mol
InChI Key: AULQTVXAKNKCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromopyridine-4-carboxylic acid is a chemical compound with the CAS Number: 2016-99-1 . It has a molecular weight of 280.9 and is typically a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 2,6-Dibromopyridine-4-carboxylic acid is C6H3Br2NO2 . Unfortunately, the search results do not provide more detailed information about its molecular structure.


Physical And Chemical Properties Analysis

2,6-Dibromopyridine-4-carboxylic acid is a solid at room temperature . It has a melting point of 184-185 °C . The predicted boiling point is 487.5±45.0 °C, and the predicted density is 2.202±0.06 g/cm3 . It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

2,6-Dibromopyridine-4-carboxylic acid is a chemical compound with the CAS Number: 2016-99-1 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Carboxylic acids, such as 2,6-Dibromopyridine-4-carboxylic acid, are versatile organic compounds. They have applications in different areas such as organic synthesis, nanotechnology, and polymers . Here are some potential applications:

  • Organic Synthesis : Carboxylic acids are used in obtaining small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Polymers : In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Safety And Hazards

The safety information for 2,6-Dibromopyridine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dibromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULQTVXAKNKCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573191
Record name 2,6-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromopyridine-4-carboxylic acid

CAS RN

2016-99-1
Record name 2,6-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromopyridine-4-carboxylic acid
Reactant of Route 2
2,6-Dibromopyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dibromopyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dibromopyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dibromopyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,6-Dibromopyridine-4-carboxylic acid

Citations

For This Compound
32
Citations
CM Amb, SC Rasmussen - The Journal of Organic Chemistry, 2006 - ACS Publications
Although brominated bipyridines and terpyridines are highly desirable synthetic building blocks for both ligand design and macro- or supramolecular applications, few such synthetic …
Number of citations: 36 pubs.acs.org
RA Fallahpour - Synthesis, 2000 - thieme-connect.com
The key compound ethyl 2, 6-dibromopyridine-4-carboxylate was prepared in two steps starting from the commercially available citrazinic acid. By using the Stille coupling reaction ethyl …
Number of citations: 47 www.thieme-connect.com
JP Wibaut - Recueil des Travaux Chimiques des Pays‐Bas, 1944 - Wiley Online Library
2,6‐Dichloropyridine‐4‐carboxylic acid (II) is converted by catalytic reduction with nickel in alkaline medium into pyridine‐carboxylic acid (III). If the catalytic reduction of II is carried out …
Number of citations: 11 onlinelibrary.wiley.com
HJ Den Hertog Jr, JP Wibaut - Recueil des Travaux Chimiques …, 1932 - Wiley Online Library
It is well known that the halogenation of pyridine is rather difficult to realise. By the action of halogen on pyridine at room temperature only perhalides of pyridine are obtained. The …
Number of citations: 46 onlinelibrary.wiley.com
HJ Park, KH Kim, SY Choi, HM Kim, WI Lee… - Inorganic …, 2010 - ACS Publications
Three ruthenium(II) complexes with N-heterocyclic carbene (NHC) or NHC/2,2′:6′,2′′-terpyridine (tpy) hybrid ligands, bis[2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine-4-carboxylic …
Number of citations: 97 pubs.acs.org
RA Fallahpour - Synthesis, 2003 - thieme-connect.com
The terdentate ligand 2, 2′: 6′, 2′′-terpyridine (tpy) has increasingly become one of the most popular ligands in coordination chemistry. A variety of substituents are utilised to tailor …
Number of citations: 82 www.thieme-connect.com
S Bedel, G Ulrich, C Picard, P Tisnes - Synthesis, 2002 - thieme-connect.com
The synthesis of various oligopyridines possessing a carboxylate and at least one bromoethyl group is reported. The bipyridine and terpyridine cores were constructed in good yields …
Number of citations: 12 www.thieme-connect.com
V García-López, M Palacios-Corella… - … derivatives of spin …, 2022 - roderic.uv.es
V. García-López, M. Palacios-Corella, M. Clemente-León, and E. Coronado,“Fe (II) spin crossover complexes of a derivative of 2, 6-bis (pyrazol-1-yl) pyridine (1-bpp) functionalized with …
Number of citations: 0 roderic.uv.es
WR Bowman, MO Cloonan, AJ Fletcher… - Organic & Biomolecular …, 2005 - pubs.rsc.org
Cascade radical cyclisation involving homolytic aromatic substitution has been used to synthesise new tetracycles. Treatment of vinyl iodide radical precursors with Me3Snradicals (from …
Number of citations: 84 pubs.rsc.org
M Miletín, M Doležal, V Opletalová, J Hartl, K Král'ová… - Molecules, 2001 - mdpi.com
Many compounds containing a -CONH- group display photosynthesis inhibiting activity. Based on this structural feature, a group of anilides of 2-alkylthio- (1b-4f) or 2-chloro-6-alkylthio-4…
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.